methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate
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Overview
Description
Methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject for various scientific studies. This compound is part of the azabicycloheptane family, which is known for its rigid and stable structure. The presence of the azabicyclo framework provides this compound with unique chemical and physical properties that are valuable in different fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure the scalability and cost-effectiveness of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for precise binding to active sites, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1S,2S,3S,4R)-2’-benzyl-3’-oxo-2’,3’-dihydrospiro[bicyclo[2.2.1]heptane-2,1’-isoindole]-3-carboxylate
- Methyl (1S,2S,3S,4R)-3-(3-methylbut-2-enamido)bicyclo[2.2.1]heptane-2-carboxylate
Uniqueness
Methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate is unique due to its specific stereochemistry and the presence of the azabicyclo framework. This structure provides distinct chemical reactivity and biological activity compared to other similar compounds. Its rigid and stable structure makes it a valuable tool in various scientific applications, particularly in the fields of medicinal chemistry and asymmetric synthesis.
Properties
Molecular Formula |
C8H13NO2 |
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Molecular Weight |
155.19 g/mol |
IUPAC Name |
methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)7-5-2-3-6(4-5)9-7/h5-7,9H,2-4H2,1H3/t5-,6+,7+/m1/s1 |
InChI Key |
HPVCCAYXVXMOOP-VQVTYTSYSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H]2CC[C@@H](C2)N1 |
Canonical SMILES |
COC(=O)C1C2CCC(C2)N1 |
Origin of Product |
United States |
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